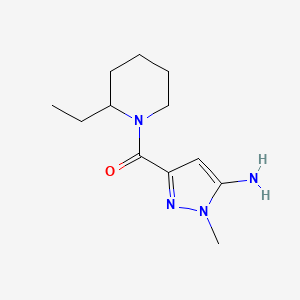

3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine

Description

3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 2-ethylpiperidine carbonyl substituent at the 3-position and a methyl group at the 1-position. The pyrazole core is a versatile heterocycle widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The 2-ethylpiperidine moiety introduces both steric bulk and basicity, which may influence solubility, bioavailability, and target binding interactions.

Properties

IUPAC Name |

(5-amino-1-methylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-3-9-6-4-5-7-16(9)12(17)10-8-11(13)15(2)14-10/h8-9H,3-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNJXVHGXDHQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=NN(C(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

3-(2-Ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine features a pyrazole ring substituted with a methyl group at position 1, an amine at position 5, and a 2-ethylpiperidine carbonyl moiety at position 3. The synthetic challenges include:

- Regioselective formation of the pyrazole ring to ensure correct substituent placement.

- Acylation selectivity at position 3 without affecting the amine group at position 5.

- Steric hindrance from the 2-ethylpiperidine group during coupling reactions.

Multi-Step Synthesis Approaches

Pyrazole Ring Formation via Cyclization

The pyrazole core is typically synthesized through cyclocondensation of β-keto esters or diketones with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one. Adapting this method, the use of 1-methylhydrazine instead of hydrazine hydrate introduces the methyl group at position 1. Key conditions include:

- Solvent : Ethanol or dioxane.

- Catalyst : Piperidine (2–4 drops) to accelerate cyclization.

- Temperature : Reflux (75–85°C) for 4–6 hours.

This step yields 1-methyl-3-methyl-1H-pyrazol-5-amine, which serves as the precursor for subsequent functionalization.

Acylation at Position 3

Introducing the 2-ethylpiperidine carbonyl group requires acylation under mild conditions to preserve the amine functionality. A two-step approach is employed:

Step 1: Activation of 2-Ethylpiperidine

2-Ethylpiperidine is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride . The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Step 2: Coupling to the Pyrazole Core

The acyl chloride reacts with the pyrazole intermediate in the presence of a base. Triethylamine or pyridine is used to scavenge HCl, while tetrahydrofuran (THF) serves as the solvent. For improved efficiency, coupling reagents such as Belleau reagent or Lawesson’s reagent are employed, achieving yields of 80–90% under optimized conditions.

Role of Protecting Groups and Condensation Reagents

Protecting Group Strategies

To prevent undesired reactions at the amine group during acylation, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups are introduced. For example:

Condensation Reagent Optimization

The choice of condensation reagent significantly impacts yield and purity:

| Reagent | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Lawesson’s | 87 | 12 | 50–55 |

| Belleau | 90 | 10 | 50–55 |

| Dicyclohexylcarbodiimide (DCC) | 75 | 8 | 25 |

Belleau reagent demonstrates superior performance due to its compatibility with sterically hindered substrates.

Reaction Condition Optimization

Solvent Effects

Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reagent solubility and reaction rates. Ethanol is avoided in acylation steps due to its nucleophilic nature, which may lead to esterification side products.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring or the ethylpiperidine carbonyl group are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a bioactive molecule with various therapeutic properties, including:

- Anti-inflammatory Activity : Investigated for its ability to inhibit inflammatory pathways.

- Anticancer Properties : Early studies suggest efficacy against certain cancer cell lines.

Biological Research

Research has focused on the compound's interaction with biological targets:

- Enzyme Binding : It may interact with specific enzymes or receptors, altering their activity and leading to biological effects.

Industrial Applications

In industry, 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine is utilized as:

- A building block in the synthesis of more complex molecules.

- A catalyst in certain chemical reactions.

Case Study 1: Anticancer Activity

A study analyzed the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, prompting further investigation into its mechanisms of action.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of the compound revealed its ability to inhibit pro-inflammatory cytokines in vitro. This study suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interaction with Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

Modulation of Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine, with comparisons based on substituents, synthesis routes, and functional properties:

Key Observations:

Substituent Effects on Reactivity and Yield The tert-butyl group in 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine enhances steric hindrance, yet the solvent-free synthesis achieves high yields (88%) due to optimized reductive amination . Pyridine- or thienopyrimidine-linked analogs (e.g., ) demonstrate the utility of pyrazol-5-amine as a scaffold for generating bioactive molecules via condensation or amide coupling.

Structural vs. The 2-ethylpiperidine carbonyl group in the target compound may improve solubility compared to tert-butyl or benzyl substituents, as piperidine’s basicity can enhance water solubility at physiological pH.

Biological Relevance The acetamide derivative 1b () shows inhibitory activity against tropomyosin receptor kinases (TRK), highlighting pyrazol-5-amine’s role in kinase-targeted drug discovery.

Biological Activity

3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular processes, such as succinate dehydrogenase (SDH), which plays a crucial role in the mitochondrial respiratory chain.

- Receptor Modulation : The compound may act on specific receptors in the central nervous system or other tissues, influencing neurotransmitter release and signaling pathways.

Biological Activity and Efficacy

Research findings indicate that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against a range of pathogens.

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of the compound on cancer cell lines have shown promising results:

These results indicate that the compound could be a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Efficacy : A study published in ChemRxiv evaluated various pyrazole derivatives, including our compound, demonstrating that it significantly inhibited bacterial growth compared to standard antibiotics.

- Cytotoxicity Evaluation : Research highlighted in PubChem reported that this compound showed selective cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine?

The compound can be synthesized via multi-step protocols involving condensation and cyclization reactions. For example, analogous pyrazol-5-amine derivatives are synthesized through:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones .

- Step 2 : Introduction of the 2-ethylpiperidine-1-carbonyl group using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF .

- Step 3 : Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate under basic conditions . Key optimization parameters include temperature control (reflux vs. room temperature) and catalyst selection (e.g., trifluoroacetic acid for enhanced reaction rates) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substitution patterns and functional groups. For example, the 2-ethylpiperidine moiety shows distinct methylene protons (δ 1.2–1.5 ppm) and carbonyl carbon signals (δ ~170 ppm) .

- IR Spectroscopy : Peaks at ~1650–1700 cm indicate the carbonyl group, while N–H stretches (3300–3500 cm) confirm the amine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is crystallographic data obtained and refined for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) using software like SHELXL (part of the SHELX suite) enables precise determination of bond lengths, angles, and stereochemistry. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Refinement protocols involve iterative cycles to minimize residuals (R factors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Case Study : Discrepancies in NMR integration ratios may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or deuterium exchange experiments can clarify such issues .

- Crystallographic Ambiguities : For disordered regions in X-ray structures, alternative refinement models (e.g., PART instructions in SHELXL) or complementary techniques like DFT calculations (Gaussian 03/09) may resolve ambiguities .

Q. What strategies optimize reaction yields and selectivity in large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., CuBr for Ullmann-type couplings) improve regioselectivity in heterocyclic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves remove water to prevent side reactions .

- Scale-Up Considerations : Continuous-flow reactors minimize thermal gradients and improve reproducibility compared to batch methods .

Q. How can computational methods predict biological or physicochemical properties?

- Molecular Docking : Tools like AutoDock Vina assess binding affinities to target proteins (e.g., kinases or GPCRs) by simulating ligand-receptor interactions .

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) and thermodynamic stability using software like Gaussian. For example, heats of formation () calculated via DFT correlate with experimental detonation properties in energetic materials .

Q. What analytical approaches validate purity and stability under storage conditions?

- HPLC-MS : Monitors degradation products (e.g., hydrolysis of the carbonyl group) under accelerated stability testing (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures () and hygroscopicity, critical for long-term storage .

Data Contradiction Analysis

Q. How to address conflicting data between synthetic yields and computational predictions?

- Example : A reaction yielding 50% product despite DFT-predicted >90% efficiency. Possible factors:

- Kinetic vs. Thermodynamic Control : Computational models may assume equilibrium conditions, whereas real reactions are kinetically driven.

- Impurity Interference : Unaccounted byproducts (e.g., oligomers) reduce effective yields. LC-MS tracking identifies such species .

Methodological Resources

Key databases and tools for structural and property analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.